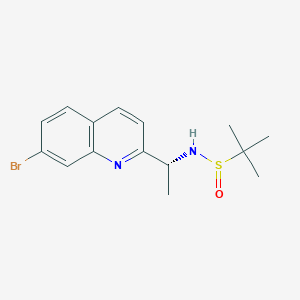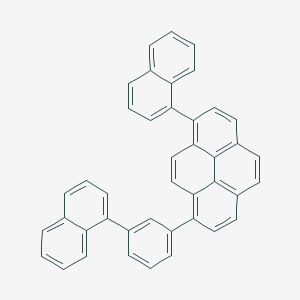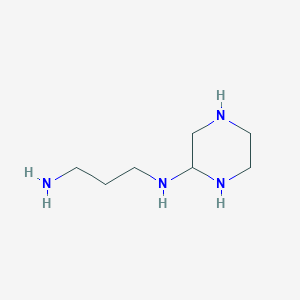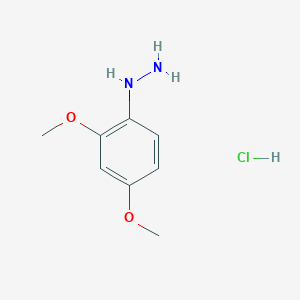
(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: Reaction with nucleophiles to replace the Boc group or other functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The primary product is the free amine after removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction: The products will vary based on the specific functional groups being oxidized or reduced.
Wissenschaftliche Forschungsanwendungen
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Biochemistry: Studied for its role in biochemical pathways and interactions with enzymes.
Medicinal Chemistry: Investigated for potential therapeutic applications and drug development.
Wirkmechanismus
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control over functional groups is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-((tert-Butoxycarbonyl)amino)heptanoic acid: Similar structure but lacks the thioic acid group.
®-4-((tert-Butoxycarbonyl)amino)hexanoic acid: Shorter carbon chain.
®-4-((tert-Butoxycarbonyl)amino)octanoic acid: Longer carbon chain.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is unique due to the presence of both the Boc-protected amino group and the thioic acid functionality. This combination allows for specific reactivity and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C12H23NO3S |
|---|---|
Molekulargewicht |
261.38 g/mol |
IUPAC-Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanethioic S-acid |
InChI |
InChI=1S/C12H23NO3S/c1-5-6-9(7-8-10(14)17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)(H,14,17)/t9-/m1/s1 |
InChI-Schlüssel |
TVOLCHXRKYYFET-SECBINFHSA-N |
Isomerische SMILES |
CCC[C@H](CCC(=O)S)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC(CCC(=O)S)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



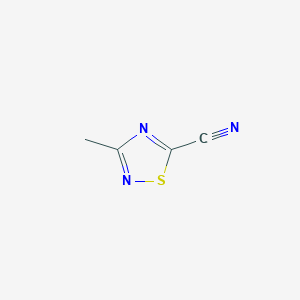
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
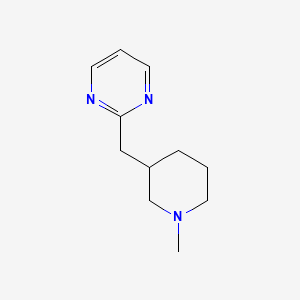
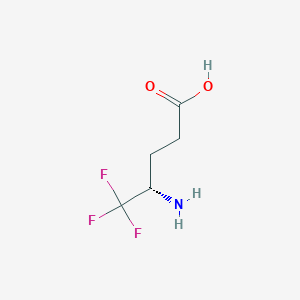
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)

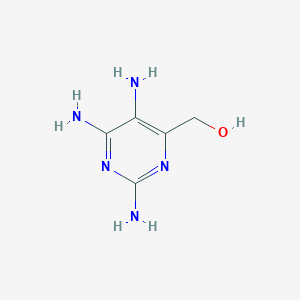

![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
